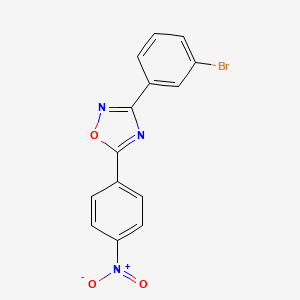
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
概要
説明
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the third position and a nitrophenyl group at the fifth position of the oxadiazole ring
科学的研究の応用
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the phenyl rings, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas with palladium on carbon, sodium borohydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Reduction: 3-(3-bromophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Oxidation: Oxidized derivatives of the phenyl rings.
作用機序
The mechanism of action of 3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.
Electronic Applications: In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like OLEDs and OPVs.
類似化合物との比較
Similar Compounds
- 3-(3-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 3-(3-bromophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole
- 3-(3-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and nitro groups, which impart distinct electronic and steric properties
特性
IUPAC Name |
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)13-16-14(21-17-13)9-4-6-12(7-5-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZISWIVTINBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE](/img/structure/B4395604.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4395606.png)
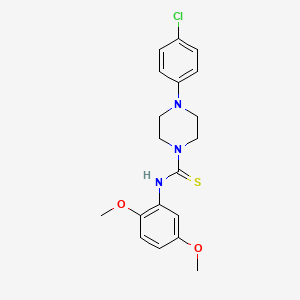
![({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4395617.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B4395622.png)
![5-{4-[1-(4-methoxyphenyl)-1-methylethyl]phenoxy}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B4395629.png)
![3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4395630.png)
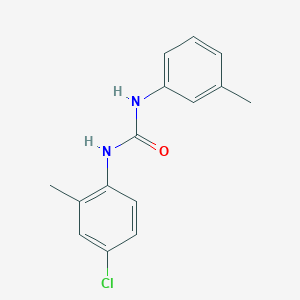
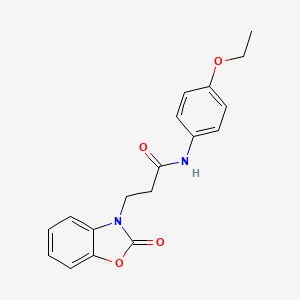
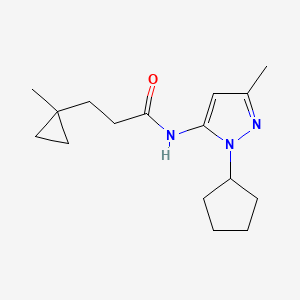
![N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide](/img/structure/B4395657.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4395658.png)
![3-[(3-Ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4395676.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4395691.png)
